molecular formula C11H10N2O3 B12918233 N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide CAS No. 15059-09-3

N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide

Cat. No.: B12918233
CAS No.: 15059-09-3
M. Wt: 218.21 g/mol
InChI Key: OCEWJOCKPJHLHX-UHFFFAOYSA-N
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Description

N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide (CAS 15059-09-3) is an organic compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . This molecule features a phthalimide group, a moiety widely recognized in medicinal chemistry for its diverse biological activities. While specific biological data for this exact compound is limited in the public domain, its core structure is closely related to novel phthalimide derivatives that have been investigated as potential histone deacetylase (HDAC) inhibitors . HDAC inhibition is a major therapeutic strategy in oncology and neurology, with applications in cancer therapy, and research into conditions like Alzheimer's disease . The presence of the acetamide group linked to the phthalimide nitrogen via a methylene bridge makes this compound a valuable scaffold for further chemical exploration. Researchers can utilize it as a key intermediate or building block for synthesizing more complex molecules, particularly in developing potential pharmacologically active agents. The rigid, planar structure of the phthalimide component may also be of interest in materials science for creating novel polymers with specific thermal or mechanical properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

15059-09-3

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide

InChI

InChI=1S/C11H10N2O3/c1-7(14)12-6-13-10(15)8-4-2-3-5-9(8)11(13)16/h2-5H,6H2,1H3,(H,12,14)

InChI Key

OCEWJOCKPJHLHX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide typically involves the reaction of phthalic anhydride with glycine methyl ester in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product . The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Methanol or ethanol

    Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: this compound N-oxide

    Reduction: N-[(1,3-dioxoisoindol-2-yl)methyl]amine

    Substitution: this compound derivatives with various substituents

Scientific Research Applications

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide is a phthalimide compound with diverse biological activities and potential therapeutic applications. It is known to interact with molecular targets like enzymes and receptors, possibly inhibiting certain enzymes by binding to their active sites, which can alter cellular signaling pathways. Preliminary studies indicate that this compound may possess anti-inflammatory and anticancer properties because of its structural characteristics.

Potential applications

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide has potential applications in various fields. Interaction studies have indicated that N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide may modulate the activity of specific enzymes and receptors. For instance, it has been reported to inhibit monoamine oxidase activity, which could influence neurotransmitter levels in the brain. These interactions are critical for understanding its pharmacological profile and therapeutic potential.

Similar Compounds

Several compounds share structural similarities with N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide.

Other Related Compounds

Other related compounds and their applications include:

  • 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid: This compound is an intermediate in the synthesis of molecules .
  • N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide: This compound is an anti-inflammatory agent .
  • Cyclic amides: These compounds inhibit tumor necrosis factor and can be used to combat cachexia, endotoxic shock, and retrovirus replication .
  • N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide: This compound is investigated for potential therapeutic effects against various diseases due to its enzymatic inhibition properties.
  • N-Allyl-2-(1,3-dioxoisoindolin-2-yl)acetamide: The specific applications of this compound are not detailed in the search results .
  • 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide: This compound has a wide range of applications in scientific research, including medicinal chemistry, organic synthesis, and material science. It is explored as a pharmacophore in drug design and serves as a building block for synthesizing more complex molecules and developing novel materials.

Anti-inflammatory applications

N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide is an example of an anti-inflammatory compound . Such compounds are relevant in treating conditions such as septic shock, sepsis, endotoxic shock, hemodynamic shock, sepsis syndrome, and post-ischemic reperfusion injury .

Histone deacetylase inhibitors

Mechanism of Action

The mechanism of action of N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of protein kinases and other signaling molecules, which can lead to anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide with analogous derivatives, focusing on structural variations, physicochemical properties, and reported bioactivities.

2-(1,3-Dioxoisoindol-2-yl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide

  • Molecular Formula : C₂₂H₂₄N₃O₅S
  • Key Features : Incorporates a dipropylsulfamoyl group on the phenyl ring.
  • The bulky dipropyl substituents may sterically hinder interactions with enzymes or receptors compared to the parent compound.

N-(1,3-Dioxoisoindol-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

  • Molecular Formula : C₁₉H₁₄N₄O₄
  • Key Features: Linked to a quinazolinone moiety, a nitrogen-rich heterocycle.
  • Demonstrated antioxidant activity in molecular docking studies, with binding affinities to human oxidoreductases attributed to the quinazolinone’s π-π stacking capability .

N-[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide

  • Molecular Formula : C₁₂H₇N₅O₄
  • Key Features : Contains a 1,2,5-oxadiazole (furazan) ring .
  • Impact: The oxadiazole ring increases thermal stability and rigidity due to its aromatic character. May exhibit enhanced bioavailability in medicinal chemistry applications, as oxadiazoles are known for membrane permeability .

N-Allyl-2-(1,3-dioxoisoindolin-2-yl)acetamide

  • Molecular Formula : C₁₃H₁₂N₂O₃
  • Key Features : Substituted with an allyl group on the acetamide nitrogen.
  • Impact: The allyl group introduces unsaturation, enabling further functionalization (e.g., Michael additions).

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethylacetamide

  • Molecular Formula : C₁₂H₁₂N₂O₃
  • Key Features : Ethyl group on the acetamide nitrogen.
  • Impact :
    • The ethyl substituent marginally increases hydrophobicity (logP ~1.5) compared to the methyl group in the parent compound.
    • Used as a precursor for agrochemicals or pharmaceuticals requiring alkyl chain modifications .

Comparative Analysis Table

Compound Name Molecular Formula Key Substituent/Modification Molecular Weight (g/mol) Notable Properties/Activities
This compound C₁₀H₈N₂O₃ Parent structure 204.18 Intermediate for heterocycles
N-[4-(dipropylsulfamoyl)phenyl] derivative C₂₂H₂₄N₃O₅S Dipropylsulfamoyl group 442.51 Enhanced solubility
Quinazolinone-linked derivative C₁₉H₁₄N₄O₄ Quinazolinone moiety 362.34 Antioxidant activity
Oxadiazole-containing derivative C₁₂H₇N₅O₄ 1,2,5-Oxadiazole ring 297.22 Thermal stability
N-Allyl derivative C₁₃H₁₂N₂O₃ Allyl group 244.25 Functionalization potential
N-Ethyl derivative C₁₂H₁₂N₂O₃ Ethyl group 232.24 Increased lipophilicity

Biological Activity

N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide is a compound belonging to the class of phthalimides, known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structural motif that contributes to its biological activity. The compound contains a dioxoisoindole moiety, which is linked to an acetamide group. This structure allows for interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can alter cellular signaling pathways, leading to various physiological effects. Preliminary studies indicate that the compound may exhibit:

  • Anti-inflammatory properties : By inhibiting enzymes involved in inflammatory processes.
  • Anticancer effects : Potentially through modulation of signaling pathways associated with cell proliferation and survival.

Biological Activity Data Table

Biological Activity Target Enzyme/Receptor Effect Reference
Anti-inflammatoryCyclooxygenase-2 (COX-2)Inhibition of inflammatory response
AnticancerMonoamine Oxidase B (MAO-B)Modulation of neurotransmitter levels
NeuroprotectiveVarious receptorsPotential neuroprotective effects

Case Studies and Research Findings

  • Inhibition of Monoamine Oxidase B (MAO-B) :
    • A study demonstrated that this compound inhibits MAO-B activity, which is crucial for regulating neurotransmitter levels in the brain. This inhibition may have implications for treating neurodegenerative diseases such as Parkinson's disease .
  • Anticancer Activity :
    • Research has shown that derivatives of this compound can inhibit cancer cell growth by inducing apoptosis in various cancer cell lines. The mechanism involves the alteration of signaling pathways that control cell survival and proliferation .
  • Anti-inflammatory Effects :
    • The compound exhibits significant anti-inflammatory activity by inhibiting COX-2, an enzyme involved in the inflammatory response. This effect could be beneficial in managing conditions characterized by chronic inflammation .

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics and can penetrate the blood-brain barrier (BBB), making it a promising candidate for central nervous system-targeted therapies . Toxicological assessments indicate low cytotoxicity towards human cells at therapeutic concentrations, suggesting a favorable safety profile .

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